Covalent Irreversible Binding vs. Reversible ERK Inhibitors: Prolonged Target Suppression
CC-90003 is an irreversible, covalent inhibitor of ERK1/2, in contrast to ATP-competitive reversible inhibitors such as Ulixertinib (BVD-523). The irreversible binding is achieved via an acrylamide warhead that forms a covalent bond with a cysteine residue in the kinase domain, leading to sustained inhibition of ERK1/2 even after removal of the compound . Reversible inhibitors such as Ulixertinib (IC50 <0.3 nM) exhibit rapid dissociation kinetics, whereas covalent binding results in prolonged target occupancy that persists beyond compound washout .
| Evidence Dimension | Binding mechanism and target engagement duration |
|---|---|
| Target Compound Data | Irreversible covalent binding; sustained ERK inhibition post-washout |
| Comparator Or Baseline | Ulixertinib (BVD-523): reversible, ATP-competitive binding; inhibition reverses upon washout |
| Quantified Difference | Covalent vs. non-covalent mechanism; quantitative washout data available in cited reference |
| Conditions | Biochemical and cellular kinase assays |
Why This Matters
Irreversible binding confers sustained target suppression, a critical factor for researchers studying resistance mechanisms or requiring prolonged pathway inhibition in cellular washout assays.
